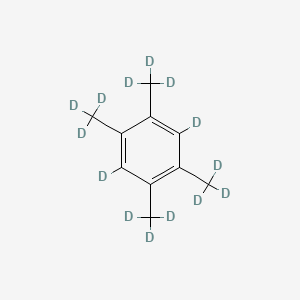

1,2,4,5-Tetramethylbenzene-d14

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4,5-Tetramethylbenzene-d14, also known as durene-d14, is a deuterated form of 1,2,4,5-tetramethylbenzene. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C10D14, and it has a molecular weight of 148.30 g/mol . This compound is often used in scientific research due to its unique isotopic properties.

Wirkmechanismus

Mode of Action

It’s known that it can undergo substitution, abstraction, and addition reactions with oh radicals in the atmosphere and wastewater . The H atoms from the CH3 group and the benzene ring are the most active sites in 1,2,4,5-Tetramethylbenzene .

Biochemical Pathways

It’s known that it can interact with oh radicals, which are involved in various biochemical pathways

Pharmacokinetics

It’s important to note that understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential biological effects .

Result of Action

It’s known that it can interact with oh radicals, which could potentially lead to various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Perdeuterodurene, it’s known that it can interact with OH radicals in the atmosphere and wastewater . This suggests that environmental factors such as the presence of OH radicals and the pH of the environment could potentially influence its action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetramethylbenzene-d14 can be synthesized through the deuteration of 1,2,4,5-tetramethylbenzene. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous quality control measures, including isotopic purity analysis .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4,5-Tetramethylbenzene-d14 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Substitution: Electrophilic substitution reactions can occur, where deuterium atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used.

Addition: Hydroxyl radicals (OH) in the atmosphere can add to the benzene ring.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Substitution: Halogenated or nitrated derivatives.

Addition: Hydroxylated products.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1,2,4,5-Tetramethylbenzene-d14 has diverse applications across several fields of research due to its unique isotopic labeling properties. Below are some key areas where this compound is utilized:

Chemistry

- Tracer Studies : It serves as a tracer in reaction mechanisms and kinetic studies to understand reaction pathways and rates.

- Reaction Mechanism Analysis : The compound can be used to elucidate mechanisms involving radical species and substitution reactions.

Biology

- Metabolic Studies : Employed in metabolic studies to trace the incorporation of deuterium into biological molecules, allowing researchers to track metabolic pathways.

- Toxicological Research : Investigated for its potential neurotoxic effects as a volatile organic compound (VOC), contributing to studies on respiratory health and environmental impact.

Medicine

- Drug Development : Utilized in pharmacokinetic studies to understand drug metabolism and distribution within biological systems.

- Isotopic Labeling in Drug Design : Helps in developing drugs with improved efficacy by tracing the fate of drug molecules in biological systems.

Industrial Applications

- Deuterated Solvents and Reagents : Used in the production of deuterated solvents for NMR spectroscopy and other analytical techniques.

- Chemical Synthesis : Acts as a building block in the synthesis of various chemical compounds.

Toxicological Studies

Research indicates that exposure to various isomers of tetramethylbenzenes can lead to neurotoxic effects. For instance:

- A study by James (1985) identified VOCs as neurotoxic agents linked to respiratory issues.

- The CDC (2013) reported that high concentrations of VOCs can cause dizziness and confusion.

Environmental Impact Assessments

This compound has been studied for its environmental persistence and potential bioaccumulation risks:

- Evaluations conducted by EXIM Bank highlighted health risks associated with exposure to VOCs like durene-d14.

- Research on liquid chromatography techniques demonstrated effective separation methods for durene isotopologues using specialized columns.

Vergleich Mit ähnlichen Verbindungen

1,2,4,5-Tetramethylbenzene-d14 can be compared with other deuterated aromatic compounds such as:

- 1,2-Dichlorobenzene-d4

- 1,4-Dibromobenzene-d4

- 4-Hydroxybenzaldehyde-2,3,5,6-d4

- 1,3-Dinitrobenzene-d4

- 1,3-Difluorobenzene-d4

The uniqueness of this compound lies in its specific isotopic labeling and the presence of four methyl groups, which can significantly influence its chemical behavior and applications compared to other deuterated aromatic compounds.

Biologische Aktivität

1,2,4,5-Tetramethylbenzene-d14, also known as durene-d14, is a deuterated derivative of durene (1,2,4,5-tetramethylbenzene), a compound that has garnered attention for its potential biological activities and applications in various fields. The incorporation of deuterium isotopes can enhance the stability and tracking of the compound in biological systems. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.

- Molecular Formula : C10D14

- Molecular Weight : 148.30 g/mol

- CAS Number : 95-93-2 (unlabeled), specific for labeled forms varies.

- Purity : Typically available at 98% purity for research applications .

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its interactions with biological systems and its potential toxicological effects. Here are some key areas of focus:

Toxicological Studies

Research indicates that various isomers of tetramethylbenzenes can exhibit neurotoxic effects. Volatile organic compounds (VOCs), including durene and its isotopologues, have been linked to respiratory issues and neurological impacts when exposure occurs at significant levels .

| Study | Findings |

|---|---|

| James (1985) | Identified VOCs as neurotoxic agents with potential links to asthma and chronic respiratory symptoms. |

| CDC (2013) | Noted that high concentrations of VOCs lead to symptoms such as dizziness and confusion. |

Environmental Impact

This compound is also studied for its environmental persistence and behavior. As a pollutant, it poses risks to aquatic life and can bioaccumulate in ecosystems. Research on separation techniques has highlighted the compound's interactions with various adsorbents in liquid chromatography settings .

Case Studies

Several case studies have evaluated the health impacts associated with exposure to durene and its deuterated forms:

- Health Impact Assessments : Evaluations conducted by EXIM Bank reported potential health risks associated with exposure to VOCs like durene-d14, emphasizing the need for monitoring in industrial settings .

- Separation Techniques : Studies on liquid chromatography have demonstrated effective separation methods for durene isotopologues using π-interactions with specialized columns . This has implications for both environmental monitoring and pharmaceutical applications.

Research Findings

Recent studies have focused on the molecular interactions of this compound:

- π-Interactions : Research has shown that π-π interactions play a significant role in the separation and detection of aromatic compounds in analytical chemistry .

- Isotopic Effects : The presence of deuterium alters the vibrational characteristics of the compound, which can be useful for tracing studies in pharmacokinetics and metabolic pathways .

Eigenschaften

IUPAC Name |

1,4-dideuterio-2,3,5,6-tetrakis(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZJJAZBFDUTD-ZVEBFXSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is perdeuterodurene and why was it used in this study?

A1: Perdeuterodurene, also known as 1,2,4,5-Tetramethylbenzene-d14, is a deuterated form of durene (1,2,4,5-Tetramethylbenzene). In this study, it served as a host crystal for quinoxaline. This means that small amounts of quinoxaline were incorporated into the crystal structure of perdeuterodurene.

Q2: How does perdeuterodurene influence the EPR measurements of quinoxaline?

A2: Perdeuterodurene plays a crucial role in achieving high-resolution EPR measurements of quinoxaline in its triplet state. The deuterium atoms in perdeuterodurene have a much smaller magnetic moment compared to hydrogen. This significantly reduces the hyperfine coupling between the unpaired electrons in the triplet state of quinoxaline and the surrounding nuclear spins, resulting in narrower and better-resolved EPR spectral lines [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.